REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([CH2:14][C:15]2[C:23]3[C:18](=[N:19][CH:20]=[C:21]([Cl:24])[CH:22]=3)[N:17]([S:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)(=[O:27])=[O:26])[CH:16]=2)=[C:11]([Cl:13])[N:12]=1)(C)(C)C.Cl>ClCCl>[C:28]1([S:25]([N:17]2[C:18]3=[N:19][CH:20]=[C:21]([Cl:24])[CH:22]=[C:23]3[C:15]([CH2:14][C:10]3[S:9][C:8]([NH2:7])=[N:12][C:11]=3[Cl:13])=[CH:16]2)(=[O:27])=[O:26])[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)Cl)CC1=CN(C2=NC=C(C=C21)Cl)S(=O)(=O)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl ether and ethyl acetate
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Cl)CC2=C(N=C(S2)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 74.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |